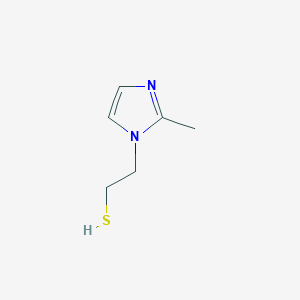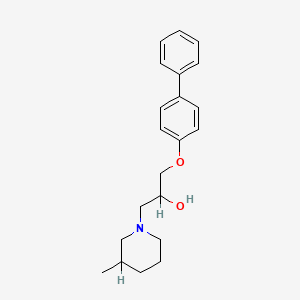
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol, also known as MPPP, is a synthetic compound that has been widely studied for its potential pharmacological properties. MPPP belongs to the class of compounds known as beta-adrenergic agonists, which are compounds that activate beta-adrenergic receptors in the body.
Mécanisme D'action
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors in the body. This leads to the activation of intracellular signaling pathways, which ultimately result in the physiological effects of 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol.
Biochemical and Physiological Effects:
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol has been shown to have a number of biochemical and physiological effects, including increased heart rate, increased cardiac output, increased blood pressure, and relaxation of smooth muscle in the lungs. These effects are mediated by the activation of beta-adrenergic receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol in lab experiments is its well-characterized mechanism of action, which allows for precise control of the physiological effects. However, one limitation is that 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol has a relatively short half-life, which may make it difficult to maintain a consistent level of drug exposure over a prolonged period of time.
Orientations Futures
There are a number of potential future directions for research on 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol. One area of interest is the development of more selective beta-adrenergic agonists that target specific subtypes of beta-adrenergic receptors. Another area of interest is the use of 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol in the treatment of other conditions, such as asthma or chronic obstructive pulmonary disease. Additionally, further research is needed to better understand the long-term effects of 1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol on cardiovascular and respiratory function.
Méthodes De Synthèse
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol is synthesized by the reaction of 3-methylpiperidine with 4-phenylphenoxypropanol in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
1-(3-Methylpiperidyl)-3-(4-phenylphenoxy)propan-2-ol has been studied for its potential use as a bronchodilator, as it has been shown to activate beta-adrenergic receptors in the lungs, leading to relaxation of the smooth muscle and increased airflow. It has also been studied for its potential use in the treatment of heart failure, as it has been shown to increase cardiac output by activating beta-adrenergic receptors in the heart.
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17-6-5-13-22(14-17)15-20(23)16-24-21-11-9-19(10-12-21)18-7-3-2-4-8-18/h2-4,7-12,17,20,23H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSJKFDKTGKSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

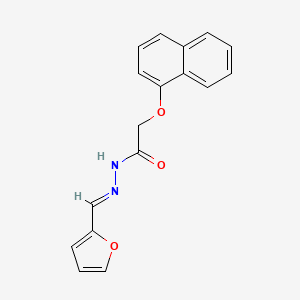


![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)
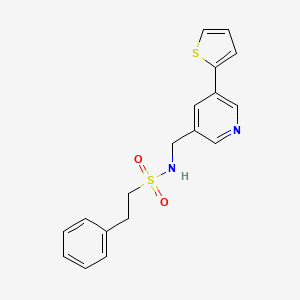
![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
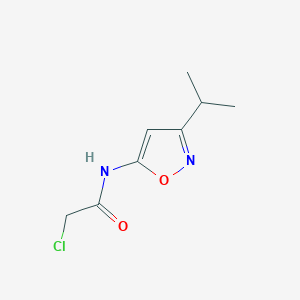
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
oxidoazanium](/img/structure/B2956425.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
